molecular formula C5H11FO3S B6237744 4-methoxybutane-1-sulfonyl fluoride CAS No. 1227250-28-3

4-methoxybutane-1-sulfonyl fluoride

Cat. No. B6237744
CAS RN: 1227250-28-3
M. Wt: 170.2
InChI Key:
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Description

“4-methoxybutane-1-sulfonyl fluoride” is a type of sulfonyl fluoride. Sulfonyl fluorides are a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis . They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .


Synthesis Analysis

Sulfonyl fluorides have been synthesized through various methods. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .


Chemical Reactions Analysis

Sulfonyl fluorides, including “4-methoxybutane-1-sulfonyl fluoride”, can undergo various chemical reactions. For instance, they can be transformed into the corresponding perfluoroalkyl sulfonyl fluoride . They can also engage with nucleophiles under suitable reaction conditions .

Mechanism of Action

The mechanism of action of sulfonyl fluorides involves their unique stability-reactivity balance. Due to their relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, sulfonyl fluoride electrophiles are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

Safety and Hazards

Sulfonyl fluorides, including “4-methoxybutane-1-sulfonyl fluoride”, can pose certain hazards. They are toxic if swallowed and can cause severe skin burns and eye damage . They are also highly flammable .

Future Directions

Research into sulfonyl fluorides, including “4-methoxybutane-1-sulfonyl fluoride”, is ongoing. The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur-fluorine bond . Future research directions may include the development of new synthetic approaches and the exploration of new applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methoxybutane-1-sulfonyl fluoride involves the reaction of 4-methoxybutanoyl chloride with hydrogen fluoride gas in the presence of a catalyst to form the corresponding sulfonyl fluoride.", "Starting Materials": [ "4-methoxybutanoic acid", "thionyl chloride", "hydrogen fluoride gas", "catalyst" ], "Reaction": [ "Convert 4-methoxybutanoic acid to 4-methoxybutanoyl chloride using thionyl chloride.", "React 4-methoxybutanoyl chloride with hydrogen fluoride gas in the presence of a catalyst to form 4-methoxybutane-1-sulfonyl fluoride." ] }

CAS RN

1227250-28-3

Product Name

4-methoxybutane-1-sulfonyl fluoride

Molecular Formula

C5H11FO3S

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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